trichostatin A

Catalog No.
S548560
CAS No.
58880-19-6
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trichostatin A

CAS Number

58880-19-6

Product Name

trichostatin A

IUPAC Name

(2E,4E)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+

InChI Key

RTKIYFITIVXBLE-WKWSCTOISA-N

SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

A 300, trichostatin A, tricostatin A, trychostatin A, TSA antibioitc

Canonical SMILES

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Isomeric SMILES

CC(/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C

Description

The exact mass of the compound trichostatin A is 302.16304 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of hydroxamic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Linear polyketides [PK01]. However, this does not mean our product can be used or applied in the same or a similar way.

Trichostatin A is a potent histone deacetylase inhibitor that was originally discovered as an antifungal antibiotic in 1976. It belongs to a class of compounds known as hydroxamic acids, characterized by their ability to chelate metal ions, particularly zinc, which is crucial for the activity of histone deacetylases. The chemical structure of trichostatin A features a hydroxamic acid moiety that is essential for its inhibitory action on histone deacetylases, thereby influencing gene expression and cellular processes such as differentiation and apoptosis .

As mentioned earlier, TSA's primary mechanism of action involves inhibiting HDACs. HDACs remove acetyl groups from histones, which condenses chromatin and hinders gene transcription. By blocking this process, TSA promotes histone acetylation, leading to a looser chromatin structure and facilitating gene expression [, ]. This mechanism offers a way to manipulate gene expression patterns, making TSA a valuable tool for studying gene regulation and epigenetic modifications.

  • Toxicity: TSA exhibits moderate cytotoxicity and can cause cell death at high concentrations []. Studies suggest it may have teratogenic (birth defect-causing) effects [].
  • Flammability: No data readily available on the flammability of TSA.
  • Reactivity: TSA is generally stable but can degrade under acidic or basic conditions []. Further research is needed to fully understand its reactivity profile.

Trichostatin A primarily functions by inhibiting histone deacetylases, which play a critical role in the regulation of gene expression through the modification of histones. The inhibition occurs via the formation of a stable complex between the hydroxamic acid group of trichostatin A and the zinc ion within the active site of histone deacetylases. This interaction prevents the deacetylation of histones, leading to an increase in acetylated histones and subsequent transcriptional activation of genes that are typically silenced .

Additionally, trichostatin A has been shown to induce differentiation in various cell types by modulating signaling pathways and gene expression profiles, particularly in cancer cells where it can promote apoptosis and inhibit proliferation .

Trichostatin A exhibits a wide range of biological activities beyond its role as a histone deacetylase inhibitor. It has been demonstrated to:

  • Suppress collagen synthesis in skin fibroblasts, which could have implications for fibrosis treatment .
  • Induce differentiation in various cancer cell lines, enhancing their sensitivity to other therapeutic agents.
  • Modulate immune responses by affecting cytokine production and T-cell activation.
  • Exhibit antifungal properties due to its initial discovery context, although its primary applications now focus on cancer research and epigenetics .

Several synthetic routes have been developed for trichostatin A, focusing on efficiency and yield. Notable methods include:

  • Biosynthetic Pathway Elucidation: Recent studies have identified the biosynthetic machinery responsible for the formation of trichostatin A in Streptomyces albus, highlighting a unique enzymatic process involving l-glutamic acid γ-monohydroxamate .
  • Chemical Synthesis: Various chemical synthesis methods have been reported, including multi-step reactions starting from commercially available precursors. These methods often involve key transformations such as oxidation and amide bond formation to construct the hydroxamic acid moiety efficiently .
  • Novel Synthetic Approaches: Newer synthetic strategies have focused on optimizing reaction conditions to enhance yield and reduce the number of steps required for synthesis, making it more feasible for large-scale production .

Trichostatin A is primarily used in research settings for its epigenetic effects. Key applications include:

  • Cancer Research: As a histone deacetylase inhibitor, it is used to study mechanisms of tumor suppression and differentiation.
  • Neurobiology: Investigating its effects on neuronal differentiation and function.
  • Fibrosis Studies: Exploring its potential therapeutic roles in conditions characterized by excessive collagen deposition.
  • Antifungal Research: Although less emphasized today, its antifungal properties continue to be studied in the context of drug development .

Research into trichostatin A's interactions has revealed its ability to influence various signaling pathways:

  • It interacts with multiple proteins involved in chromatin remodeling and transcriptional regulation.
  • Studies have shown that it can alter the activity of transcription factors by modifying their acetylation status.
  • Interaction studies also suggest potential synergistic effects when combined with other therapeutic agents, enhancing their efficacy against cancer cells .

Trichostatin A shares structural similarities with several other compounds that also act as histone deacetylase inhibitors or exhibit related biological activities. Here are some notable examples:

Compound NameStructure TypeUnique Features
VorinostatHydroxamic AcidApproved for cutaneous T-cell lymphoma treatment; similar HDAC inhibition mechanism.
RomidepsinCyclic PeptideUsed for peripheral T-cell lymphoma; different structural class but similar activity profile.
Valproic AcidShort-Chain Fatty AcidPrimarily used as an anticonvulsant; also inhibits HDAC but through different mechanisms.
ApicidinCyclic TetrapeptideDerived from fungi; shows similar HDAC inhibition but with different selectivity profiles.
TrapoxinCyclic PeptideAnother fungal derivative; potent HDAC inhibitor with distinct structural features compared to trichostatin A .

Trichostatin A is unique due to its specific hydroxamic acid moiety and the accompanying biological effects that stem from its potent inhibition of histone deacetylases, making it a valuable tool in epigenetic research and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

302.16304257 g/mol

Monoisotopic Mass

302.16304257 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3X2S926L3Z

GHS Hazard Statements

Aggregated GHS information provided by 312 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (49.36%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (99.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Trichostatin A is a natural derivative of dienohydroxamic acid isolated from species of the bacterial genus Streptomyces. Trichostatin A (TSA) reversibly and specifically inhibits histone deacetylases, resulting in hyperacetylation of core histones which modulate chromatin structure. The increase in histone acetylation promotes selective gene transcription and the inhibition of tumor growth. This agent is a potent inducer of tumor cell growth arrest, differentiation and apoptosis in a variety of transformed cells in culture and in tumor-bearing animals. (NCI04)

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

58880-19-6

Wikipedia

Trichostatin_A

Use Classification

Polyketides [PK] -> Linear polyketides [PK01]

Dates

Modify: 2023-08-15
1: Turovets N, D'Amour KA, Agapov V, Turovets I, Kochetkova O, Janus J, Semechkin A, Moorman MA, Agapova L. Human parthenogenetic stem cells produce enriched populations of definitive endoderm cells after trichostatin A pretreatment. Differentiation. 2011 Jun;81(5):292-8. doi: 10.1016/j.diff.2011.01.002. Epub 2011 Feb 8. Review. PubMed PMID: 21306817.
2: Codd R, Braich N, Liu J, Soe CZ, Pakchung AA. Zn(II)-dependent histone deacetylase inhibitors: suberoylanilide hydroxamic acid and trichostatin A. Int J Biochem Cell Biol. 2009 Apr;41(4):736-9. doi: 10.1016/j.biocel.2008.05.026. Epub 2008 Aug 3. Review. PubMed PMID: 18725319.
3: Yoshida M. [Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A]. Tanpakushitsu Kakusan Koso. 2007 Oct;52(13 Suppl):1788-9. Review. Japanese. PubMed PMID: 18051427.
4: Vanhaecke T, Papeleu P, Elaut G, Rogiers V. Trichostatin A-like hydroxamate histone deacetylase inhibitors as therapeutic agents: toxicological point of view. Curr Med Chem. 2004 Jun;11(12):1629-43. Review. PubMed PMID: 15180568.
5: Kim YB, Yoshida M, Horinouchi S. Selective induction of cyclin-dependent kinase inhibitors and their roles in cell cycle arrest caused by trichostatin A, an inhibitor of histone deacetylase. Ann N Y Acad Sci. 1999;886:200-3. Review. PubMed PMID: 10667219.
6: Yoshida M, Horinouchi S, Beppu T. Trichostatin A and trapoxin: novel chemical probes for the role of histone acetylation in chromatin structure and function. Bioessays. 1995 May;17(5):423-30. Review. PubMed PMID: 7786288.

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